Bienvenue dans la boutique en ligne BenchChem!

Chrysoeriol

CK2 inhibition cancer research kinase profiling

Chrysoeriol (491-71-4) is the 3'-O-methyl ether of luteolin—a distinct monomethoxyflavone that cannot be substituted by luteolin or apigenin without compromising experimental fidelity. Preferred tool compound for CK2 signaling: 23-fold more potent (IC50 34 nM on CK2α') than luteolin, enabling sub-µM cell assays with minimal off-target toxicity. 10-fold higher Vd (61.84 vs 5.975 L/kg) ensures superior tissue distribution for in vivo studies. Most potent natural tyrosinase inhibitor among flavones (IC50 15.8 µM; 2.9× stronger than kojic acid), ideal for skin pigmentation research. Essential SAR benchmark for dissecting 3'-O-methoxylation effects in anti-inflammatory and antioxidant mechanisms.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 491-71-4
Cat. No. B190785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysoeriol
CAS491-71-4
Synonyms5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one;  4',5,7-Trihydroxy-3'-methoxyflavone;  3'-Methoxy-4',5,7-trihydroxyflavone
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
InChIKeySCZVLDHREVKTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chrysoeriol (CAS 491-71-4) Procurement Guide: Distinctive Activity of 3'-O-Methyl Luteolin Against Closest Flavone Analogs


Chrysoeriol (CAS 491-71-4) is a naturally occurring monomethoxyflavone, specifically the 3'-O-methyl ether derivative of luteolin [1]. This single methoxy substitution distinguishes it from the more abundant flavones luteolin and apigenin, conferring a distinct pharmacological profile. While sharing the core flavone backbone, chrysoeriol exhibits a markedly different pattern of enzyme inhibition, antioxidant capacity, and in vivo pharmacokinetic behavior that precludes its simple substitution by unmethylated analogs [2]. This guide provides a comparative, evidence-based assessment of chrysoeriol against its closest structural comparators—luteolin, apigenin, and diosmetin—to inform scientific and industrial selection.

Why Chrysoeriol (491-71-4) Cannot Be Replaced by Luteolin or Apigenin: The Critical Impact of 3'-Methoxylation


Chrysoeriol is often erroneously grouped with its unmethylated precursor, luteolin, or the des-methoxy analog, apigenin. However, the 3'-O-methyl group dramatically alters its biochemical interactions and systemic exposure. This modification substantially increases lipophilicity (logP ~3.07) [1] and profoundly affects binding to key protein targets. Direct comparative studies demonstrate that chrysoeriol is not simply a 'weaker' or 'stronger' luteolin; it is a distinct chemical entity with a unique activity signature, particularly as a potent nanomolar inhibitor of protein kinase CK2 isoforms [2] and in its pharmacokinetic profile after oral administration [3]. Consequently, substituting chrysoeriol with luteolin or apigenin without quantitative justification introduces significant experimental and procurement risk. The evidence below establishes the precise, quantifiable differences that dictate which compound is fit-for-purpose in specific research or industrial contexts.

Chrysoeriol (491-71-4) vs. Luteolin, Apigenin & Diosmetin: Direct Comparative Evidence for Scientific Procurement


Chrysoeriol Exhibits Nanomolar Potency as a Dual CK2α/CK2α' Inhibitor, Distinct from Apigenin and Luteolin

Chrysoeriol is a uniquely potent inhibitor of protein kinase CK2, a key target in oncology and inflammation, with IC50 values of 250 nM for CK2α and 34 nM for CK2α'. This activity is orders of magnitude more potent than that of its comparators in the same assay. For instance, luteolin showed an IC50 of 0.8 µM against CK2α', representing a 23-fold lower potency for this subunit [1]. Apigenin also inhibits CK2 but with significantly lower efficacy, and its inhibitory profile differs from chrysoeriol's [2].

CK2 inhibition cancer research kinase profiling

Chrysoeriol Demonstrates Distinct Pharmacokinetic Fate: 16.5x Higher Volume of Distribution than Luteolin in Rats

Following a single oral dose of 100 mg/kg in rats, chrysoeriol exhibits a dramatically different pharmacokinetic profile compared to luteolin. Chrysoeriol's volume of distribution (Vd) is 61.84 L/kg, indicating extensive distribution into tissues, whereas luteolin's Vd is only 5.975 L/kg. This 10.3-fold greater Vd suggests that the 3'-methoxy group on chrysoeriol significantly enhances its extravascular distribution [1]. The area under the curve (AUC) also differs, with chrysoeriol at 1.468 mg/L·h and luteolin at 3.971 mg/L·h, reflecting differences in absorption and clearance.

pharmacokinetics ADME bioavailability

Chrysoeriol Exhibits Superior Tyrosinase Inhibition (IC50 15.8 µM) Compared to Kojic Acid, Luteolin, and Apigenin

In a comparative screening of phenolic compounds from perilla seeds, chrysoeriol demonstrated the most potent inhibition of mushroom tyrosinase, with an IC50 of 15.8 µM. This is 2.9-fold more potent than the positive control, kojic acid (IC50 45.7 µM). Within the same study, the closest flavone comparators, luteolin and apigenin, were less effective inhibitors, with IC50 values of 20.8 µM and 24.6 µM, respectively [1].

tyrosinase inhibition melanogenesis cosmetic science

Chrysoeriol Shows Moderate Anti-Inflammatory Potency vs. Luteolin in Macrophage NO Assay, with a 2.6-Fold Difference

In a head-to-head study using LPS-stimulated RAW264.7 macrophages, both chrysoeriol and luteolin potently inhibited nitric oxide (NO) production. However, luteolin (IC50 1.2 µM) was 2.6-fold more potent than chrysoeriol (IC50 3.1 µM) in this specific assay [1]. This finding highlights that the 3'-methoxy group on chrysoeriol does not universally enhance bioactivity and that target-specific selection is critical. For applications where maximal NO suppression is required, luteolin may be preferred, whereas chrysoeriol provides a distinct, less potent profile that may be advantageous in other contexts (e.g., avoiding complete pathway shutdown).

anti-inflammatory nitric oxide immunology

Chrysoeriol Exhibits Distinct Antioxidant Activity Profile: 1.6-Fold Lower ABTS Radical Scavenging than Apigenin

In a standardized ABTS radical scavenging assay of isolated compounds from Marrubium alysson, chrysoeriol showed an IC50 of 87.12 ± 0.42 µM. This was 1.6-fold less potent than its direct flavone comparator, apigenin, which had an IC50 of 52.92 ± 0.24 µM. The reference standard, ascorbic acid, was more potent than both, with an IC50 of 30.43 ± 0.14 µM [1].

antioxidant ABTS assay radical scavenging

Chrysoeriol (491-71-4) Application Scenarios: Evidence-Based Fit-for-Purpose Use Cases


Oncology Research: Targeting CK2-Dependent Pathways with Nanomolar Potency

Chrysoeriol is uniquely positioned as a potent, dual inhibitor of CK2α and CK2α' catalytic subunits (IC50 250 and 34 nM, respectively) [6]. In contrast to luteolin (IC50 0.8 µM on CK2α') [7], chrysoeriol's 23-fold greater potency allows for the use of sub-micromolar concentrations in cell-based assays, minimizing non-specific cytotoxicity. This makes chrysoeriol the preferred tool compound for probing CK2-mediated signaling in cancer cell proliferation, apoptosis, and angiogenesis, particularly where high isoform selectivity is not required but potent inhibition is paramount.

In Vivo Pharmacology: Achieving Extensive Tissue Distribution for Peripheral Target Engagement

For in vivo studies targeting peripheral organs or tissues, chrysoeriol's 10-fold higher volume of distribution (61.84 L/kg) compared to luteolin (5.975 L/kg) provides a significant logistical and scientific advantage [6]. This pharmacokinetic property predicts that a given oral dose of chrysoeriol will result in much higher tissue-to-plasma ratios, making it a superior candidate for evaluating efficacy in animal models of conditions like osteoporosis, where chrysoeriol has shown direct activity on osteoclastogenesis [7], or for investigating tissue-specific anti-inflammatory effects.

Cosmetic & Dermatological Research: Superior Melanin Synthesis Inhibition for Skin Brightening Studies

Chrysoeriol is the most potent natural tyrosinase inhibitor among the tested flavones, with an IC50 of 15.8 µM, outperforming both luteolin (20.8 µM) and the industry standard kojic acid (45.7 µM) [6]. This 2.9-fold superiority over kojic acid positions chrysoeriol as a leading candidate for topical formulation studies aimed at hyperpigmentation disorders or for developing novel skin-brightening agents. Its distinct mechanism, compared to other flavones, may also yield a unique safety and efficacy profile in vitro and ex vivo skin models.

Antioxidant and Anti-Inflammatory Screening: A Benchmark for Differentiating Flavone Structure-Activity Relationships

Chrysoeriol provides a critical structural benchmark for structure-activity relationship (SAR) studies. It is 2.6-fold less potent than luteolin in inhibiting NO production (IC50 3.1 µM vs. 1.2 µM) [6], yet 1.6-fold less potent than apigenin in the ABTS radical scavenging assay (IC50 87.1 µM vs. 52.9 µM) [7]. This divergent activity profile across different assays demonstrates that the 3'-O-methyl group selectively modulates specific biological activities. Therefore, chrysoeriol serves as an essential comparator in any study aimed at dissecting the role of methoxylation in flavone-mediated anti-inflammatory and antioxidant mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysoeriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.